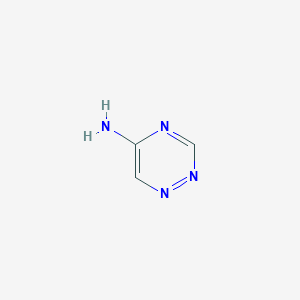

1,2,4-Triazin-5-amine

Description

Significance of 1,2,4-Triazine (B1199460) Core in Heterocyclic Chemistry

The 1,2,4-triazine ring is a six-membered heterocyclic system containing three nitrogen atoms at positions 1, 2, and 4. scilit.com This arrangement of nitrogen atoms makes the ring electron-deficient, which is a key determinant of its chemical behavior and utility. The 1,2,4-triazine core is a prominent structure found in numerous compounds with a wide range of potent pharmacological and materials science applications. mdpi.commdpi.com

Substituted 1,2,4-triazines are recognized as an important class of nitrogen-containing heterocycles. selcuk.edu.tr Their derivatives have been extensively investigated and have shown significant potential in medicinal and agrochemical fields. selcuk.edu.tr The biological significance of the 1,2,4-triazine scaffold is broad, with derivatives exhibiting activities such as:

Anticancer scilit.comscirp.orgnih.gov

Antiviral scilit.commdpi.com

Antifungal mdpi.com

Antibacterial mdpi.com

Antimalarial scilit.com

Anti-inflammatory mdpi.com

Anticonvulsant scilit.com

Beyond pharmaceuticals, the 1,2,4-triazine ring system is a crucial component in commercial dyes and herbicides. selcuk.edu.tr The electron-deficient nature of the triazine ring also makes it a valuable component in materials chemistry, where it can be used as a strong electron acceptor unit for applications like n-type semiconductors and dye-sensitized solar cells. mdpi.com Furthermore, the 1,2,4-triazine core serves as a versatile synthetic platform for accessing a wide range of condensed heterocyclic systems, often through inverse electron demand Diels-Alder reactions. selcuk.edu.trnih.govresearchgate.net

Role of 5-Amine Moiety in Chemical Reactivity and Functionalization

The introduction of a 5-amine group onto the 1,2,4-triazine core profoundly influences its reactivity and provides a key handle for further functionalization. The amino group, being an electron-donating substituent, modulates the electron-deficient character of the triazine ring. This position is of particular interest for synthetic modification. rsc.org

A notable reaction for the synthesis of 5-amino-1,2,4-triazines is the ipso-substitution of a cyano group at the C5 position. researchgate.netrsc.org This method has been developed as a green and highly efficient, solvent-free pathway to introduce various aryl or alkyl amino groups onto the triazine ring. researchgate.netrsc.org The reaction involves heating 5-cyano-1,2,4-triazines with the desired amine, leading to the displacement of the cyano group. researchgate.net This transformation is a promising method for preparing a variety of substituted 5-amino-1,2,4-triazines. researchgate.net

The 5-amino moiety itself is a reactive site. For instance, 4-amino-1,2,4-triazin-5-ones undergo a range of chemical transformations, including alkylation, acetylation, and cyclocondensation, demonstrating the synthetic versatility of the amino group and the adjacent carbonyl function. semanticscholar.orgbohrium.com The amino group in 3-amino-1,2,4-triazines exhibits unique reactivities toward reagents like carbonitriles, carbonyls, and isothiocyanates, allowing for the construction of fused heterocyclic systems. benthamdirect.com The nucleophilic character of the exocyclic amino group allows it to attack electrophilic centers, facilitating ring-closure reactions to build more complex molecular architectures. scielo.br

The functionalization at the 5-amine position is crucial for tuning the properties of the molecule. For example, in the development of ligands for nuclear reprocessing, bis-triazinyl bipyridines (BTPs) are used, which consist of a pyridine (B92270) ring bonded to two 1,2,4-triazin-3-yl groups, highlighting how modifications around the triazine core are critical for specific applications. wikipedia.org

| Starting Material | Reagent/Condition | Product | Significance | Reference |

|---|---|---|---|---|

| 5-Cyano-1,2,4-triazines | Aromatic/Aliphatic Amines, Solvent-free heating | 5-(Aryl/Alkyl)amino-1,2,4-triazines | Green, efficient synthesis of 5-amino-1,2,4-triazines via ipso-substitution. | researchgate.netrsc.org |

| 4-Amino-3-thioxo-1,2,4-triazin-5-ones | Alkylation, Acylation, Cyclocondensation reagents | Various fused and substituted triazines | Demonstrates reactivity of the 4-amino group for building complex heterocycles. | semanticscholar.orgbohrium.com |

| 1,2,4-Triazines | Electron-rich dienophiles (e.g., enamines, alkynes) | Substituted Pyridines | Core acts as an azadiene in inverse electron demand Diels-Alder reactions. | selcuk.edu.trresearchgate.net |

Historical Context and Evolution of 1,2,4-Triazine Research

The investigation of triazine chemistry has a rich history, with significant developments occurring throughout the 20th century, particularly in the field of agrochemicals. The discovery of triazine herbicides by J.R. Geigy Ltd., a Swiss chemical company, in 1952 marked a major milestone. researchgate.net Simazine was the first of these herbicides to be discovered, and it was licensed for use in 1956, with its commercial introduction in 1957. researchgate.netresearchgate.net This discovery spurred extensive research into triazine derivatives, leading to the development of other widely used herbicides like atrazine (B1667683) in 1958. researchgate.net

Early synthetic methods for creating the 1,2,4-triazine ring often relied on the condensation of 1,2-dicarbonyl compounds with amidrazones. nih.govwikipedia.org While effective, these classical methods sometimes had limitations regarding substrate scope and regioselectivity. nih.gov The synthesis of pyrimido-triazine-diones, for example, traces back to mid-20th-century efforts in dye chemistry, which involved harsh acidic conditions and produced low yields. A significant improvement came in the 1980s with the introduction of sodium-ethanol mediated reactions, which greatly improved yields.

More recently, research has focused on developing greener and more efficient synthetic protocols. sioc-journal.cn The development of solvent-free reactions for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines is a prime example of this evolution, emphasizing atom economy and operational simplicity. rsc.org The application of modern synthetic methods, such as tandem cyclization reactions and microwave-assisted synthesis, has further expanded the toolkit for chemists working with this scaffold. sioc-journal.cn The focus has also broadened from agrochemicals to medicinal chemistry and materials science, with numerous patents and studies on 1,2,4-triazine derivatives for applications ranging from anticancer drugs to organic electronics. nih.govresearchgate.net

| Date | Development | Significance | Reference |

|---|---|---|---|

| 1952 | Discovery of triazine herbicides by J.R. Geigy Ltd. | Initiated major research into the agrochemical applications of triazines. | researchgate.net |

| 1957 | Commercial introduction of Simazine. | First successful triazine herbicide on the market. | researchgate.net |

| 1958 | Development of Atrazine. | Became one of the most widely used herbicides for broadleaf weed control. | researchgate.net |

| 1980s | Introduction of sodium-ethanol mediated reactions for pyrimido-triazine-dione synthesis. | Improved synthetic yields from <40% to 60-75%. | |

| 2017 | Report on green, solvent-free synthesis of 5-amino-1,2,4-triazines. | Highlights the modern focus on sustainable chemistry in triazine synthesis. | rsc.orgrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-3-1-6-7-2-5-3/h1-2H,(H2,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULSZEJIHQWWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624270 | |

| Record name | 1,2,4-Triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-69-5 | |

| Record name | 1,2,4-Triazin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4 Triazin 5 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to 1,2,4-triazin-5-amine and its derivatives, often involving the formation of the triazine ring or the direct introduction of the amine group onto a pre-existing triazine core.

Solvent-Free Amination Reactions

A green and highly efficient method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been developed utilizing solvent-free amination reactions. rsc.orgrsc.org This approach involves the direct reaction of 5-cyano-1,2,4-triazines with various primary or secondary amines at elevated temperatures, typically around 150°C, under an inert atmosphere. rsc.orgsemanticscholar.org The reaction proceeds without the need for a catalyst and offers several advantages, including operational simplicity, compatibility with various functional groups, non-chromatographic purification techniques, and high yields. rsc.orgrsc.org For instance, the reaction of 3,6-diphenyl-5-cyano-1,2,4-triazine with morpholine (B109124) under these conditions yields 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine in 90% yield. rsc.org This method is noted for its low E-factor, highlighting its environmental friendliness. rsc.orgrsc.org

Table 1: Examples of Solvent-Free Amination of 5-Cyano-1,2,4-triazines

| Starting 5-Cyano-1,2,4-triazine | Amine | Product | Yield (%) |

| 3-(Pyridin-2-yl)-6-tolyl-5-cyano-1,2,4-triazine | Aniline | N-Phenyl-3-(pyridin-2-yl)-6-tolyl-1,2,4-triazin-5-amine | 93 |

| 3-(Pyridin-2-yl)-6-tolyl-5-cyano-1,2,4-triazine | Ethyl 4-aminobenzoate | N-(4-Etoxycarbonylphenyl)-3-(pyridine-2-yl)-6-tolyl-1,2,4-triazin-5-amine | 92 |

| 3,6-Diphenyl-5-cyano-1,2,4-triazine | Morpholine | 5-(Morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine | 90 |

| 3,6-Diphenyl-5-cyano-1,2,4-triazine | Pyrrolidine | 3,6-Diphenyl-5-(pyrrolidine-1-yl)-1,2,4-triazine | 91 |

Data sourced from a study by Chupakhin et al. rsc.org

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to constructing the 1,2,4-triazine (B1199460) ring system. These reactions typically involve the condensation of a 1,2-dicarbonyl compound or its equivalent with a compound containing a hydrazine (B178648) or aminoguanidine (B1677879) moiety. For example, 3-amino-5,6-diphenyl-1,2,4-triazine can be synthesized through the cyclocondensation of benzil (B1666583) with aminoguanidine bicarbonate in refluxing n-butanol. researchgate.net

Another versatile method involves the reaction of α-keto acids or their esters with thiocarbohydrazide (B147625) or its derivatives. This can lead to the formation of 4-amino-3-thioxo-1,2,4-triazin-5-ones, which are valuable precursors for further derivatization. semanticscholar.orgbohrium.com For instance, the condensation of pyruvic acid with thiocarbohydrazide yields 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net Similarly, substituted 4,5-dihydro-1,2,4-triazin-6-ones have been prepared by the cyclocondensation of nitrilimines with α-amino esters. acgpubs.org

The synthesis of fused triazine systems can also be achieved through intramolecular cyclocondensation. For example, 1-(2-amino-1-naphthyl)-6-azauracil can be cyclized in boiling acetic acid to form a benzo[g] rsc.orgsmolecule.comtriazino[2,3-a]benzimidazolone derivative. d-nb.info

Ipso-Substitution Reactions (of Cyano, Halogen, or Thio-methyl Groups)

Ipso-substitution provides a powerful tool for the functionalization of pre-formed 1,2,4-triazine rings by replacing a leaving group at a specific position with an amine. The cyano group at the C5 position of 1,2,4-triazines is an excellent leaving group for ipso-substitution by various nucleophiles, including amines. semanticscholar.orgresearchgate.net This reactivity has been exploited in the solvent-free amination reactions discussed earlier. rsc.orgrsc.orgsemanticscholar.org The reaction of 6-aryl-1,2,4-triazine-5-carbonitriles with 2-aminothiazoles leads to the ipso-substitution of the cyano group to form N-(thiazol-2-yl)-1,2,4-triazin-5-amines. archivog.com

Halogens, particularly at the 3-position of the 1,2,4-triazine ring, are also susceptible to ipso-substitution. However, under certain conditions, other reactions may be favored. For instance, while 3-halo-1,2,4-triazines are known to undergo ipso-substitution with nucleophiles, reaction with α-halocarbanions can lead to ring transformation instead. semanticscholar.org

The thio-methyl group (SMe) is another effective leaving group. Palladium-catalyzed amination of 5-aryl-3-methylsulfanyl-1,2,4-triazines allows for the introduction of various amines at the 3-position via ipso-substitution of the methylsulfanyl group. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds and the synthesis of arylamines. acs.orgrsc.org This methodology has been successfully applied to the amination of 1,2,4-triazines. The palladium-catalyzed amination of 5-aryl-1,2,4-triazines can be achieved, leading to the formation of aminated heterocycles. researchgate.net For example, the reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) with 2-aminophenylboronic acid under Suzuki coupling conditions, using a Pd(PPh₃)₄ catalyst, yields 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline.

Furthermore, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized to introduce ethynyl (B1212043) groups onto the 1,2,4-triazine scaffold, which can then be further functionalized.

Table 2: Palladium-Catalyzed Reactions for 1,2,4-Triazine Functionalization

| Triazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| 3-Bromo-5,6-diphenyl-1,2,4-triazine | 2-Aminophenylboronic acid | Pd(PPh₃)₄, Dioxane/water (4:1), 70°C, 12 h | 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | 65 |

Data sourced from a study by Bekhit et al.

Electrophilic Addition Strategies

The amino group on the this compound core can act as a nucleophile, participating in electrophilic addition reactions. For instance, 3-amino-5,6-diphenyl-1,2,4-triazine reacts with electrophiles like cyclohexyl isocyanate and methyl isothiocyanate to form the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net These reactions typically proceed in refluxing ethanol.

Furthermore, the triazine ring itself can undergo electrophilic attack under certain conditions. For example, simple 3-substituted triazines are susceptible to nucleophilic attack at positions 5 and 6, but electrophilic N-amination of pyrrole (B145914) derivatives followed by cyclization with orthoformates can lead to the formation of the pyrrolo[2,1-f] rsc.orgsmolecule.comtriazine core structure. acs.orgnih.gov

Derivatization from Precursor Triazines

A common and versatile strategy for obtaining a wide array of substituted 1,2,4-triazin-5-amines involves the chemical modification of a pre-synthesized triazine precursor. This approach allows for the introduction of various functional groups and the construction of more complex molecular architectures.

A key precursor is 4-amino-3-thioxo-1,2,4-triazin-5-one, which can be readily synthesized and subsequently modified. bohrium.com For example, this precursor can be S-alkylated and then subjected to further reactions. researchgate.net Another important intermediate is ethyl 5-amino-1,2,4-triazine-6-carboxylate, which can be prepared and then reacted with various amines. For instance, a mixture of ethyl 5-amino-3-substituted-1,2,4-triazine-6-carboxylates can be reacted with 6-fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole in the presence of DBU to yield a series of (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives. tandfonline.com

The thermolysis of 1H-tetrazol-5-amine in the presence of 1,2,4-triazine-5-carbonitriles under solvent-free conditions provides a novel method for the synthesis of 1,2,4-triazolo[1,5-d] rsc.orgsmolecule.comtriazine-2-amines, demonstrating a unique derivatization pathway. researchgate.net

Chemical Reactivity and Transformations of 1,2,4 Triazin 5 Amine Systems

Amination Reactions and Alkylation/Arylation at the 5-Position

The amino group at the 5-position of the 1,2,4-triazine (B1199460) ring can be readily introduced or modified through various amination and substitution reactions. Direct amination methods allow for the introduction of aryl or alkyl groups at this position. For instance, 5-cyano-1,2,4-triazines can undergo ipso-substitution with amines under solvent-free conditions at elevated temperatures to yield 5-(aryl/alkyl)amino derivatives. smolecule.com This reaction proceeds via a probable nucleophilic ipso-substitution mechanism, where the electron-withdrawing cyano group facilitates the attack of the amine on the aromatic ring. rsc.org

Alkylation of the amino group is also a common transformation. For example, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones can be alkylated with various alkylating agents to produce the corresponding 3-alkylthio analogs, which have shown utility as herbicides. semanticscholar.org Furthermore, the exocyclic amino group can participate in reactions such as condensation with aldehydes. For instance, 6-arylmethyl-4-aminotriazinones react with aromatic aldehydes to form hydrazones, which can be further functionalized. semanticscholar.org

A general and practical method for the direct C-H amination of 2H-indazoles with a variety of amines, including aliphatic primary and secondary amines, has been developed using organophotoredox-catalyzed oxidative coupling. acs.org While not directly on 1,2,4-triazin-5-amine, this methodology highlights modern approaches to C-N bond formation that could be applicable to triazine systems.

The following table summarizes selected amination and alkylation reactions of 1,2,4-triazine derivatives:

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 5-Cyano-1,2,4-triazines | Amines | 5-(Aryl/alkyl)amino derivatives | Ipso-substitution | smolecule.com |

| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-ones | Alkylating agents | 3-Alkylthio analogs | Alkylation | semanticscholar.org |

| 6-Arylmethyl-4-aminotriazinones | Aromatic aldehydes | Hydrazones | Condensation | semanticscholar.org |

| 2H-Indazoles | Aliphatic/Secondary amines | Aminated 2H-indazoles | Organophotoredox-catalyzed C-H amination | acs.org |

Cycloaddition Reactions (e.g., Diels-Alder)

1,2,4-Triazine systems, particularly those with electron-withdrawing groups, are excellent dienes in inverse electron-demand Diels-Alder (IEDDA) reactions. This reactivity allows for the construction of various heterocyclic frameworks. This compound and its derivatives can react with strained alkynes, such as bicyclononyne derivatives, in [4+2] cycloaddition reactions to form annulated pyridine (B92270) derivatives. smolecule.commdpi.com These reactions often proceed in high yields at room temperature. mdpi.com

The cycloaddition of 4-amino-6-substituted-3-mercapto-1,2,4-triazin-5-ones with mercaptoacetic acid in dry dioxane leads to the formation of 3-thiazolidinyl-1,2,4-triazine derivatives. rsc.org Furthermore, various 1,2,4-triazine derivatives undergo cyclocondensation reactions with a range of reagents to form fused heterocyclic systems. For example, 4-amino-3-thioxo-6-substituted-1,2,4-triazin-ones can undergo cyclocondensation reactions.

A summary of representative cycloaddition reactions is presented in the table below:

| 1,2,4-Triazine Derivative | Dienophile/Reagent | Product | Reaction Type | Reference |

| 3-Glycopyranosyl-1,2,4-triazines | Bicyclononyne derivative | Annulated 2-glycopyranosyl pyridines | Inverse electron-demand Diels-Alder | mdpi.com |

| 4-Amino-6-substituted-3-mercapto-1,2,4-triazin-5-ones | Mercaptoacetic acid | 3-Thiazolidinyl-1,2,4-triazine derivatives | Cycloaddition | rsc.org |

| 4-Amino-3-thioxo-6-substituted-1,2,4-triazin-ones | Various | Fused heterocycles | Cyclocondensation |

Nucleophilic Substitution Reactions

The 1,2,4-triazine ring is susceptible to nucleophilic attack, particularly at positions C-3, C-5, and C-6, depending on the substituents present. The amino group at the 5-position can influence this reactivity. Nucleophilic substitution of hydrogen is a notable reaction pathway for 1,2,4-triazine N-oxides. For instance, 1,2,4-triazine 4-oxides react with cyanamide (B42294) in the presence of a base to yield 5-cyanoimino-1,2,4-triazines. researchgate.net Similarly, these N-oxides react with arenethiols in the presence of acylating agents to form 5-arylthio-1,2,4-triazines. researchgate.net

The chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (TCT) are readily displaced by nucleophiles in a temperature-dependent manner, a process known as nucleophilic aromatic substitution (SNAr). arkat-usa.org This allows for the sequential introduction of different nucleophiles, such as phenols, thiols, and amines, to create mono-, di-, and trisubstituted triazine derivatives. arkat-usa.org While this example pertains to a 1,3,5-triazine (B166579), the principles of SNAr are relevant to substituted 1,2,4-triazines.

Furthermore, the reaction of 3-mercapto-1,2,4-triazine derivatives with various amines can lead to the formation of 3-substituted-amino-1,2,4-triazine derivatives. researchgate.net

The following table provides examples of nucleophilic substitution reactions involving triazine systems:

| Triazine Substrate | Nucleophile/Reagent | Product | Reaction Type | Reference |

| 1,2,4-Triazine 4-oxides | Cyanamide/Base | 5-Cyanoimino-1,2,4-triazines | Nucleophilic substitution of hydrogen | researchgate.net |

| 1,2,4-Triazine 4-oxides | Arenethiols/Acylating agent | 5-Arylthio-1,2,4-triazines | Nucleophilic substitution of hydrogen | researchgate.net |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Phenols, thiols, amines | Substituted triazine derivatives | Nucleophilic aromatic substitution (SNAr) | arkat-usa.org |

| 3-Mercapto-1,2,4-triazine derivatives | Amines | 3-Substituted-amino-1,2,4-triazine derivatives | Nucleophilic substitution | researchgate.net |

Reactions Involving Thioxo Derivatives and Their Transformations

Thioxo derivatives of 1,2,4-triazines are versatile intermediates for the synthesis of a wide array of heterocyclic compounds. The thioxo group can exist in tautomeric equilibrium with a thiol group (C=S ⇌ C-SH), which influences its reactivity. scirp.org These derivatives undergo various transformations, including alkylation, cyclization, and condensation reactions.

For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its 5-thioxo analog react with phenacyl halides to yield S-phenacyl derivatives, which can then undergo intramolecular cyclization to form triazino[3,4-b] smolecule.comresearchgate.netthiadiazines. researchgate.nettandfonline.com The reaction of 4-amino-3-mercapto-1,2,4-triazin-5-ones with various reagents can lead to the formation of fused heterocyclic systems. rsc.org

Condensation of 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one with thiocarbohydrazide (B147625) followed by ring closure affords a 4-amino-3-thioxo-1,2,4-triazin-5-one derivative. scirp.org Additionally, the reaction of 4-amino-3-thioxo-6-substituted-1,2,4-triazin-ones with various reagents can lead to a variety of fused and substituted triazine systems.

A summary of reactions involving thioxo derivatives is provided below:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] smolecule.comresearchgate.netthiadiazines | S-alkylation and cyclization | researchgate.nettandfonline.com |

| 4-Amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one | Thiocarbohydrazide, then acid | 4-Amino-3-thioxo-1,2,4-triazin-5-one derivative | Condensation and ring closure | scirp.org |

| 4-Amino-3-thioxo-6-substituted-1,2,4-triazin-ones | Various | Fused and substituted triazines | Various transformations |

Oxidation and Cine-Elimination Pathways

Oxidation reactions of 1,2,4-triazine derivatives can lead to interesting transformations, including deamination and the formation of dione (B5365651) systems. The oxidation of 4-amino-1,2,4-triazine herbicides with t-butylhydroperoxide, catalyzed by Co(Salen), results in the specific deamination of the 4-amino group, providing a chemical model for the metabolism of these herbicides. colab.ws Furthermore, the oxidation of 4-amino-3-methylthio-1,2,4-triazin-5-one with bromine in water yields a 4-amino-1,2,4-triazine-5,6-dione derivative. semanticscholar.org

Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. This has been observed in the reaction of some nitroarenes. For example, the von Richter reaction is a classic example of a cine-substitution where a carboxylic group replaces a hydrogen atom ortho to a leaving nitro group. arkat-usa.org While not directly demonstrated on this compound in the provided context, these pathways represent potential transformations for appropriately substituted triazine rings.

The reaction of 1,2,4-triazin-5(2H)-ones with phenols and aromatic amines can yield 6-aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones. researchgate.net Subsequent oxidation of these dihydro adducts can lead to the corresponding aromatized 6-aryl-1,2,4-triazin-5(2H)-ones. researchgate.net This suggests an oxidation pathway for aromatization of intermediate adducts. researchgate.net

Formation of Fused Heterocyclic Systems

A significant aspect of the chemistry of this compound and its derivatives is their use as building blocks for the synthesis of fused heterocyclic systems. These reactions often involve the cyclization of a side chain with a nitrogen atom of the triazine ring or the reaction of the triazine with bifunctional reagents.

For instance, 4-amino-6-benzyl-3-mercapto-1,2,4-triazine-5(4H)-one reacts with various carboxylic acid derivatives to form fused 1,3,4-thiadiazoles incorporating the 1,2,4-triazine nucleus. africaresearchconnects.com Reaction with isatin (B1672199) leads to a tetracyclic ring system. africaresearchconnects.com The reaction of 3-amino-1,2,4-triazines with chloroacetonitrile (B46850) can lead to the formation of imidazo[3,2-b] smolecule.comresearchgate.netafricaresearchconnects.comtriazine systems. scirp.org

The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can lead to the formation of triazino[3,4-b] smolecule.comresearchgate.netthiadiazines. researchgate.net Furthermore, N-amination of pyrrole (B145914) derivatives followed by cyclization with reagents like triethyl orthoformate or formamidine (B1211174) acetate (B1210297) can yield pyrrolo[2,1-f] smolecule.comresearchgate.netafricaresearchconnects.comtriazines. nih.gov

The synthesis of 5-aza-isoguanines, which are 1,2,4-triazolo[1,5-a] smolecule.comresearchgate.nettriazin-5-ones, can be achieved through a regioselective reaction of ethoxycarbonyl isothiocyanate with a 5-aminotriazole, followed by intramolecular ring closure and subsequent amination. mdpi.com

The table below summarizes some of the diverse fused heterocyclic systems synthesized from 1,2,4-triazine precursors:

| Starting Material | Reagent(s) | Fused Heterocyclic System | Reference(s) |

| 4-Amino-6-benzyl-3-mercapto-1,2,4-triazine-5(4H)-one | Carboxylic acid derivatives / Isatin | 1,3,4-Thiadiazoles / Tetracyclic system | africaresearchconnects.com |

| 3-Amino-1,2,4-triazines | Chloroacetonitrile | Imidazo[3,2-b] smolecule.comresearchgate.netafricaresearchconnects.comtriazines | scirp.org |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] smolecule.comresearchgate.netthiadiazines | researchgate.net |

| N-Aminopyrrole derivatives | Triethyl orthoformate / Formamidine acetate | Pyrrolo[2,1-f] smolecule.comresearchgate.netafricaresearchconnects.comtriazines | nih.gov |

| 5-Aminotriazole | Ethoxycarbonyl isothiocyanate, then amination | 1,2,4-Triazolo[1,5-a] smolecule.comresearchgate.nettriazin-5-ones (5-Aza-isoguanines) | mdpi.com |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,2,4-triazine (B1199460) derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR studies of various 5-amino-1,2,4-triazine derivatives, the chemical shifts are influenced by the substituents on the triazine ring and the amino group. For instance, in a series of ethyl 5-amino-1,2,4-triazine-6-carboxylates, the NH₂ protons appear as a broad singlet that is exchangeable with D₂O. tandfonline.com The protons on the triazine ring itself, such as H3 and H6, show characteristic shifts that are also dependent on the solvent. thieme-connect.de For example, in ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate, the phenyl protons appear in the aromatic region (δ 7.50–8.62 ppm), while the NH₂ protons are observed as a broad singlet at δ 6.85 ppm. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the 1,2,4-triazine ring resonate at characteristic chemical shifts. In ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate, the triazine ring carbons (C3, C5, and C6) are observed at δ 165.3, 156.5, and 149.8 ppm, respectively. tandfonline.com The position of these signals can shift based on the electronic nature of the substituents attached to the ring. For N,3,6-triphenyl-1,2,4-triazine-5-amine, the ¹³C NMR spectrum in CDCl₃ shows a multitude of signals for the aromatic carbons, with the triazine carbons appearing at δ 147.4, 150.9, and 160.9 ppm. rsc.org

No specific NMR data for the parent 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) was found in the provided search results, though its ¹H NMR spectrum is noted to be available. chemicalbook.com

Table 1: Selected ¹H and ¹³C NMR Data for 1,2,4-Triazin-5-amine Derivatives Note: The following is an interactive data table. Click on the headers to sort.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate | CDCl₃ | 6.70 (br s, 2H, NH₂), 4.40 (q, 2H), 2.90 (s, 3H), 1.30 (t, 3H) | 166.4 (C=O), 165.3 (C3), 156.5 (C5), 149.8 (C6), 62.5 (CH₂), 23.5 (CH₃), 14.1 (CH₃) | tandfonline.com |

| Ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate | CDCl₃ | 8.62 (dd, 2H), 7.60-7.50 (m, 3H), 6.85 (br s, 2H, NH₂), 4.50 (q, 2H), 1.50 (t, 3H) | 166.2 (C=O), 160.0 (C3), 156.6 (C5), 150.3 (C6), 134.5 (CH), 132.2 (2xCH), 129.4 (2xCH), 65.6 (CH₂), 14.0 (CH₃) | tandfonline.com |

| N,3,6-Triphenyl-1,2,4-triazine-5-amine | DMSO-d₆ | 8.98 (brs, 1H, NH), 8.35 (m, 2H), 7.83 (m, 2H), 7.74 (m, 2H), 7.61-7.46 (m, 6H), 7.37 (m, 2H), 7.13 (m, 1H) | Not provided in this solvent | rsc.org |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The 5-amino derivative of an asymmetric triazine is characterized by specific absorption bands at 3300, 3270, and 1350 cm⁻¹. e3s-conferences.org The triazine ring itself exhibits intense absorption bands in the regions of 1500–1600 cm⁻¹ and 700–800 cm⁻¹. e3s-conferences.org

In the FTIR spectra of various 1,2,4-triazine derivatives, the N-H stretching vibrations of the amino group are typically observed in the range of 3200-3400 cm⁻¹. chemmethod.comajchem-a.com For example, in a series of newly synthesized 1,2,4-triazine derivatives, the N-H stretching vibration appeared at 3342, 3269, 3217, and 3249 cm⁻¹. chemmethod.com The C=N stretching vibration of the triazine ring is often found around 1600 cm⁻¹. sapub.orgjmchemsci.com In a study of 1,2,4-triazine-isatin conjugates, the synthesized compounds were characterized by NMR, FT-IR, and mass spectrometry. ymerdigital.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives Note: The following is an interactive data table. Click on the headers to sort.

| Compound Class | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| 5-Amino-1,2,4-triazine derivatives | 3300, 3270 | 1500-1600 | 1350 | e3s-conferences.org |

| Substituted 1,2,4-triazines | 3342, 3269, 3217, 3249 | - | - | chemmethod.com |

| Ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate | 3310 | 1525 | 1735 (C=O), 1478, 1330 | tandfonline.com |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for polar molecules like this compound derivatives. The mass spectra of synthesized triazines typically show intense molecular ion peaks, which confirm their calculated molecular weights. e3s-conferences.org

The fragmentation patterns observed in mass spectra provide valuable structural information. For 5-functionally substituted 1,2,4-triazines, a common fragmentation pathway involves the loss of the substituent at the 5-position, followed by the elimination of a nitrogen molecule. e3s-conferences.org In several studies, ESI-MS was used to confirm the formation of the desired 1,2,4-triazine-5-amine derivatives by matching the observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with the calculated value. rsc.org

Table 3: ESI-MS Data for Selected this compound Derivatives Note: The following is an interactive data table. Click on the headers to sort.

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| N,3,6-Triphenyl-1,2,4-triazine-5-amine | C₂₁H₁₆N₄ | 325.15 | 325.14 | rsc.org |

| N-(4-Nitrophenyl)-3-(pyridin-2-yl)-6-tolyl-1,2,4-triazine-5-amine | C₂₁H₁₆N₆O₂ | 385.14 | 385.14 | rsc.org |

| Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate | C₇H₁₀N₄O₂ | 183.08 | 183.20 | tandfonline.com |

| Ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate | C₁₂H₁₂N₄O₂ | 245.10 | 225.20* | tandfonline.com |

| Ethyl 5-amino-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate | C₁₁H₁₁N₅O₂ | 246.10 | 246.22 | tandfonline.com |

*Note: There appears to be a typo in the reference for this value.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The parent 1,2,4-triazine shows two absorption bands in methanol (B129727) at 374 nm and 247.8 nm. thieme-connect.de For 5-amino substituted 1,2,4-triazines, two absorption bands are typically observed, with peaks around 230 nm and 336 nm. e3s-conferences.org The position and intensity of these bands are sensitive to the substituents on the triazine ring and the solvent used. For instance, the fusion of other aromatic rings to the triazine system can cause a shift in the absorption to longer wavelengths.

In a study of pyrazolo[4,3-e] thieme-connect.dechemmethod.comnih.gov-triazines, the electronic absorption spectra were found to be markedly different from those of analogous purines, with some 5-substituted derivatives showing absorption in the visible region. nih.gov The analysis of electronic spectra, often aided by theoretical calculations like TD-DFT, helps in understanding the nature of electronic transitions, such as n→π* and π→π* transitions. nih.gov

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for 1,2,4-Triazine Derivatives Note: The following is an interactive data table. Click on the headers to sort.

| Compound | Solvent | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| 1,2,4-Triazine (parent) | Methanol | 374, 247.8 | thieme-connect.de |

| 5-Amino-1,2,4-triazine derivatives | Not specified | 230, 336 | e3s-conferences.org |

| 5-Mercapto-1,2,4-triazine derivatives | Not specified | 226, 318 | e3s-conferences.org |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent 1,2,4-triazine has not been determined, the structure of several of its derivatives has been solved. thieme-connect.de For example, the crystal structure of 5-(4-chlorophenyl)-1,2,4-triazine shows a planar triazine ring, as expected for a system with electron delocalization. thieme-connect.de

The crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one was determined to be in an orthorhombic system, with two independent molecules in the asymmetric unit. jst.go.jp The molecules are assembled through a network of hydrogen bonds. In another study, the X-ray structure of 3,3′-bis-p-chlorophenylsulfanyl-5,5′-bi-1,2,4-triazine confirmed the assumed molecular structure, with four independent molecules in the asymmetric unit cell. jst.go.jp These studies are crucial for understanding the solid-state packing and intermolecular forces that govern the properties of these materials.

Table 5: Crystallographic Data for a this compound Derivative Note: The following is an interactive data table. Click on the headers to sort.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one | Orthorhombic | Pbca | - | - | jst.go.jp |

Thermal Analysis (TGA/dTGA) for Kinetic and Thermodynamic Parameters

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (dTGA), are employed to study the thermal stability and decomposition behavior of compounds. akjournals.com For a novel 1,2,4-triazine derivative, TGA showed that the compound was thermally stable up to 473 K, after which it underwent a single-step decomposition. mdpi.comresearchgate.net

Studies on various heterofused 1,2,4-triazines have shown that their thermal stability is influenced by the nature and position of substituents on the phenyl ring. mdpi.comresearchgate.net The decomposition can proceed through different mechanisms depending on the atmosphere (inert or oxidizing). mdpi.com The kinetic and thermodynamic parameters of the decomposition process, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*), can be calculated from the TGA data, providing deeper insights into the decomposition kinetics. mdpi.comresearchgate.net

Table 6: Thermal Analysis Data for a 1,2,4-Triazine Derivative Note: The following is an interactive data table. Click on the headers to sort.

| Compound | Decomposition Onset (°C) | Decomposition Steps | Atmosphere | Key Findings | Reference |

|---|---|---|---|---|---|

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | 200 (473 K) | 1 | Not specified | Thermally stable up to 473 K | mdpi.comresearchgate.net |

| 3-Isopropyl-8-(R-phenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] thieme-connect.dechemmethod.comnih.govtriazines | Varies with R group | 1 (inert), 2 (oxidizing) | Nitrogen and Air | Stability depends on substituent and atmosphere | mdpi.com |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of 1,2,4-triazine derivatives. These studies are important for understanding their electron transfer capabilities, which is relevant for applications in areas like electrocatalysis and materials science. rsc.org

The cyclic voltammogram of a novel 1,2,4-triazine derivative in dichloromethane (B109758) showed two quasi-reversible redox systems. mdpi.comresearchgate.net From the CV data, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. mdpi.comresearchgate.net In another study, the electrochemical reduction of various triazine derivatives was investigated, revealing that N-oxide derivatives display one or two reduction waves depending on the specific structure. uchile.cl The reduction potentials are sensitive to the presence of other electroactive groups, such as a nitro group. uchile.cl

Table 7: Cyclic Voltammetry Data for 1,2,4-Triazine Derivatives Note: The following is an interactive data table. Click on the headers to sort.

| Compound | Solvent/Electrolyte | Epc (V) | Epa (V) | Key Findings | Reference |

|---|---|---|---|---|---|

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | CH₂Cl₂ / TBAP | -0.93, +0.92 | -0.52, +1.18 | Two quasi-reversible redox systems. HOMO and LUMO levels calculated. | mdpi.comresearchgate.net |

| 1,2,4-Triazine N-oxide derivatives | DMF | Varies | Varies | One or two reduction waves observed. | uchile.cl |

Diffused Reflectance Spectroscopy (DRS) for Optical Band Transitions

No published studies containing Diffused Reflectance Spectroscopy (DRS) data for this compound were found. This technique is typically used to determine the optical band gap of solid materials. Without experimental data, no information on the optical band transitions of this specific compound can be provided.

Photoluminescence (PL) Studies

Similarly, no specific Photoluminescence (PL) studies for this compound have been reported in the reviewed literature. Photoluminescence spectroscopy provides insights into the electronic excited states and emissive properties of a compound. In the absence of such studies, no details on the excitation and emission spectra, quantum yields, or other photoluminescent characteristics of this compound can be discussed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the properties of 1,2,4-triazine (B1199460) derivatives. worldscientific.comd-nb.infonih.govresearchgate.net

Molecular Geometry Optimization

Theoretical geometry optimization of 1,2,4-triazine derivatives is a fundamental step in computational analysis. Using DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can determine the most stable conformation of these molecules. nih.govirjweb.comresearchgate.net For instance, studies on various substituted 1,2,4-triazines have successfully optimized molecular structures, providing data on bond lengths, bond angles, and dihedral angles. irjweb.commdpi.com These optimized geometries often show excellent correlation with experimental data obtained from X-ray diffraction studies. mdpi.com The planarity of the triazine ring is a common feature, a result of the sp² hybridization of its constituent atoms. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a 1,2,4-Triazine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-N2 | 1.3751 | C10-N11-C14 |

| C3-N2 | 1.3897 | N11-C14-N13 |

| C10-N11 | - | C10-N11-C14-N15 (Dihedral) |

Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine calculated at the B3LYP/6-311G++(d,p) level. irjweb.com

Electronic Structure Analysis (HOMO/LUMO, Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. worldscientific.comirjweb.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.netscribd.com A smaller energy gap generally implies higher reactivity. researchgate.net

For various 1,2,4-triazine derivatives, HOMO and LUMO energies have been calculated using DFT. For example, in one study, the HOMO and LUMO energies for a specific derivative were found to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.comscribd.com This information is vital for understanding charge transfer within the molecule. worldscientific.comirjweb.com The distribution of HOMO and LUMO orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. jst.go.jp

Table 2: Frontier Orbital Energies and Related Parameters for a 1,2,4-Triazine Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Ionization Potential (IE) | 6.2967 |

| Electron Affinity (EA) | 1.8096 |

| Electronegativity (χ) | -4.0531 |

| Global Hardness (η) | 2.2435 |

| Chemical Potential (µ) | -4.0531 |

| Global Electrophilicity Index (ω) | 3.6611 |

Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine. scribd.com

Spectroscopic Property Predictions

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis). d-nb.inforesearchgate.netresearchgate.net For instance, TD-DFT calculations have been used to determine the maximum absorption wavelengths (λmax) of 1,2,4-triazine derivatives, which often show good agreement with experimental measurements. scirp.org Vibrational frequencies from DFT calculations can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.comresearchgate.net Furthermore, the GIAO method can be used to calculate NMR chemical shifts, which have shown good correlation with experimental values for 1,2,4-triazine compounds. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.comacs.org This method is widely used in drug design to understand how a ligand, such as a 1,2,4-triazin-5-amine derivative, might interact with a biological target, typically a protein. nih.govnih.govacs.org Studies have successfully used molecular docking to investigate the binding of 1,2,4-triazine derivatives to various enzymes and receptors, such as lanosterol (B1674476) 14-demethylase (CYP51) and G-protein-coupled receptors. nih.govnih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.gov

Structure-Based Drug Design Principles

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.govijsdr.orgtandfonline.com For this compound derivatives, this approach has been instrumental in identifying potent and selective antagonists for targets like the adenosine (B11128) A2A receptor. nih.govacs.org By understanding the binding mode of a parent compound, such as 5,6-diphenyl-1,2,4-triazin-3-amine, medicinal chemists can make rational modifications to the scaffold to improve affinity and other pharmacological properties. nih.gov X-ray crystal structures of ligand-protein complexes provide the most detailed information for structure-based design, revealing the precise orientation and interactions of the ligand within the binding pocket. nih.govacs.org This knowledge allows for the targeted modification of the ligand to enhance interactions with key residues in the target protein.

Prediction of Pharmacokinetic Profiles (In Silico)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. academie-sciences.frresearchgate.net For 1,2,4-triazine derivatives, computational tools like SwissADME have been used to evaluate their drug-likeness based on various physicochemical parameters and established rules like Lipinski's rule of five. nih.govmdpi.com These predictions help to identify compounds with potentially favorable pharmacokinetic profiles for oral administration. researchgate.netmdpi.com Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to assess the potential for good absorption and membrane permeability. nih.govnih.gov

Analysis of Tautomeric Equilibria

The phenomenon of prototropic tautomerism is a key characteristic of many heterocyclic compounds containing amino groups, including this compound. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For this compound, the primary tautomeric equilibrium exists between the amine form (5-amino-1,2,4-triazine) and the imine form (5-imino-1,2,4-triazine-xH), where the proton can reside on one of the ring nitrogen atoms.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. physchemres.orgscispace.com For related heterocyclic systems like 3-amino-1,2,4-triazin-5-one, ab initio and DFT calculations have been performed to identify the most stable tautomeric form. nih.gov These studies consistently show that the amino tautomer is significantly more stable than the corresponding imino forms. nih.gov The structural geometry of the predominant tautomer, as calculated by methods like B3LYP/6-311++G**, generally shows good agreement with experimental data from X-ray crystallography. nih.gov

The relative energies of the potential tautomers of this compound can be calculated to predict their equilibrium populations. The amine form is generally favored due to the preservation of the aromaticity of the triazine ring and the electronic stabilization afforded by the exocyclic amino group. The solvent environment can also influence the tautomeric equilibrium, an effect that can be modeled using approaches like the Polarized Continuum Model (PCM). physchemres.orgscispace.com

Table 1: Calculated Relative Stabilities of this compound Tautomers (Note: The values below are illustrative based on typical findings for amino-triazine systems and may vary based on the specific computational method and basis set used.)

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Predicted Stability |

| 5-Amino-1,2,4-triazine | Amine Form | 0.00 | Most Stable |

| 5-Imino-1,2-dihydro-1,2,4-triazine | Imine Form (N1-H) | +8.5 | Less Stable |

| 5-Imino-1,4-dihydro-1,2,4-triazine | Imine Form (N4-H) | +10.2 | Less Stable |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a localized Lewis structure, providing a chemically intuitive picture of bonding, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.descirp.org

For this compound, NBO analysis reveals key electronic features that contribute to its stability. A primary feature is the delocalization of the nitrogen lone pair (LP) of the exocyclic amino group into the antibonding π* orbitals of the triazine ring. This n → π* interaction is a significant stabilizing factor. Additionally, lone pairs on the ring nitrogen atoms participate in hyperconjugative interactions with adjacent σ* antibonding orbitals.

Table 2: Key Donor-Acceptor Interactions in this compound from NBO Analysis (Note: These interactions and energies are representative for this class of compounds.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (Amino) | π* (N1-C6) | 45.8 | n → π* (Resonance) |

| LP (1) N (Amino) | π* (C5-N4) | 38.2 | n → π* (Resonance) |

| LP (1) N1 | σ* (C6-N) | 5.1 | n → σ* (Hyperconjugation) |

| LP (1) N2 | σ* (N1-C6) | 4.9 | n → σ* (Hyperconjugation) |

| LP (1) N4 | σ* (C3-N2) | 5.3 | n → σ* (Hyperconjugation) |

NBO analysis also provides natural population analysis (NPA), which calculates the charge distribution on each atom. This reveals the electronic landscape of the molecule, showing the amino group as a net electron donor to the electron-deficient triazine ring. The nitrogen atoms within the ring carry a significant negative charge, confirming their role in the molecule's electronic structure and reactivity. researchgate.net

Table 3: Natural Atomic Charges for this compound (Note: Values are illustrative and depend on the level of theory.)

| Atom | Natural Charge (e) |

| N1 | -0.48 |

| N2 | -0.45 |

| C3 | +0.35 |

| N4 | -0.52 |

| C5 | +0.38 |

| C6 | +0.25 |

| N (Amino) | -0.85 |

| H (Amino) | +0.42 |

Structure Activity Relationships Sar in 1,2,4 Triazin 5 Amine Derivatives

Correlating Substituent Effects with In Vitro Bioactivity

The biological activity of 1,2,4-triazin-5-amine derivatives can be significantly altered by the nature and position of various substituents on the triazine ring and its appended groups. These modifications influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The core of SAR lies in identifying key pharmacophoric features and understanding how substitutions impact interactions with specific biological targets. For this compound derivatives, research has elucidated these relationships for several important target classes.

As antagonists of the adenosine (B11128) A2A receptor, 5,6-diaryl-1,2,4-triazin-3-amine derivatives show clear SAR trends. nih.gov The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine, was identified as a moderately potent antagonist. nih.govacs.org Optimization studies revealed that small substituents on the aryl rings (rings A and B) were generally well-tolerated. For instance, adding a chlorine or methyl group to ring A or a fluorine atom to ring B either maintained or increased affinity. nih.gov A significant potency increase was achieved by introducing groups capable of hydrogen bonding at the para-position of ring A, such as a phenolic hydroxyl or a 4-pyridyl nitrogen. nih.gov Furthermore, 3,5-disubstitution in ring A was found to confer selectivity for the A2A receptor over the A1 receptor. nih.gov

Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine have been investigated as sodium channel blockers. google.com The SAR for these compounds is heavily influenced by the nature of the substituted amino moiety at the M position (C3 of the triazine ring). google.com Modifications at this position with groups like lower alkyls, polyethylene (B3416737) glycol chains, or various heterocycles directly modulate the compound's sodium channel blocking activity. google.com

The 1,2,4-triazine (B1199460) scaffold is also prevalent in kinase inhibitors. ontosight.ai For inhibitors of Epidermal Growth Factor Receptor (EGFR), a key pharmacophoric feature is a heterocyclic ring system that fits into the adenine (B156593) binding pocket and can form hydrogen bonds with residues like Met793. acs.orgnih.gov The substitution pattern on the triazine ring and any associated phenyl groups is crucial for occupying hydrophobic regions within the ATP binding site. acs.orgnih.gov In some series, replacing a phenyl group with a benzyl (B1604629) ring at specific positions on the triazine core was explored to better fit into a hydrophobic zone. nih.gov Similarly, fluorine-substituted 1,2,4-triazinones have been synthesized and evaluated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net

Table 1: Impact of Ring A and B Substituents on Adenosine A2A Receptor Affinity This table is interactive. You can sort and filter the data.

| Compound ID | Ring A Substituent (R2) | Ring B Substituent (R5) | A2A pKi | A1 pKi | Selectivity (A2A/A1) | Reference |

|---|---|---|---|---|---|---|

| 4a | H | H | 6.9 | 6.4 | 3.2 | nih.gov |

| 4c | 3,5-di-Me | H | 7.3 | 6.1 | 15.8 | nih.gov |

| 4d | 4-Me | H | 7.5 | 7.0 | 3.2 | nih.gov |

| 4f | 3,5-di-Me, 4-OH | H | 8.3 | 6.5 | 63.1 | nih.gov |

| 4g | 4-(2,6-di-Me-pyridyl) | H | 8.5 | 7.3 | 15.8 | nih.gov |

| 4h | 4-(2,6-di-Me-pyridyl) | F | 7.9 | 6.5 | 25.1 | nih.gov |

Influence of Spacer Moieties on Activity

Linker or spacer moieties play a critical role in the activity of this compound derivatives by correctly positioning key functional groups for optimal interaction with the target protein.

In a series of fused 1,2,4-triazine derivatives designed as CYP1A1 inhibitors, a hydrazino and carbonyl linker was identified as a key component of the chemical configuration responsible for the structure-activity relationship and interaction with the target. researchgate.net For a series of EGFR inhibitors, an imino moiety (NH– spacer) was identified as one of the main pharmacophoric features, participating in hydrogen bonding with amino acid residues in the linker region of the enzyme's active site. acs.orgnih.gov

Molecular hybridization strategies have also been employed, linking the 1,2,4-triazine core to other bioactive scaffolds via spacers. For example, 5,6-diaryl-1,2,4-triazines have been hybridized with a 1,2,3-triazole moiety, which acts as a linker to various substituted benzyl groups. nih.gov The resulting hybrids showed potent antiproliferative activity, with the nature of the substituent on the benzyl group, which is separated from the triazine core by the triazole linker, significantly influencing potency. nih.gov For instance, a 4-fluorobenzyl group conferred the most potent inhibitory effect against several cancer cell lines. nih.gov

Table 2: Activity of 5,6-diphenyl-1,2,4-triazine (B1616786) Hybrids with a 1,2,3-Triazole Linker This table is interactive. You can sort and filter the data.

| Compound ID | Substituent on Benzyl Group via Triazole Linker | MGC-803 IC50 (µM) | EC-109 IC50 (µM) | PC-3 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 11A | 4-Methyl | 29.34 | >50 | >50 | nih.gov |

| 11C | 4-Methoxy | 21.67 | 31.75 | 37.62 | nih.gov |

| 11E | 4-Fluoro | 5.34 | 7.82 | 9.33 | nih.gov |

| 11G | 4-Chloro | 10.65 | 13.91 | 15.65 | nih.gov |

| 11I | 4-Bromo | 12.01 | 14.87 | 17.61 | nih.gov |

| 11L | 4-Trifluoromethyl | 13.43 | 16.59 | 19.82 | nih.gov |

Rational Design Strategies Based on SAR

Knowledge gained from SAR studies is the cornerstone of rational drug design, enabling the targeted synthesis of molecules with improved potency and pharmacokinetic properties. The development of 1,2,4-triazine derivatives as adenosine A2A antagonists is a prime example of structure-based drug design. nih.govacs.org Initial hits were optimized by analyzing their putative binding modes, leading to the synthesis of derivatives with substituents predicted to form favorable interactions, such as hydrogen bonds, within the receptor's binding pocket. nih.gov

Similarly, the design of novel EGFR inhibitors has been guided by the well-defined pharmacophoric features of known inhibitors. acs.orgnih.gov This rational approach involves designing molecules that incorporate a flat heteroaromatic ring system (the triazine core), a terminal hydrophobic head, a hydrogen-bonding imino spacer, and a hydrophobic tail, all positioned to occupy specific regions of the EGFR-TK active site. acs.orgnih.gov

Design strategies can also involve the hybridization of pharmacophores. For instance, novel hybrids of 1,3,5-triazine (B166579) and 1,2,4-triazine have been designed and synthesized to target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com This approach leverages the SAR of different scaffolds to create multi-target agents. mdpi.com

Quantitative Structure-Activity Relationships (QSAR)

QSAR provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are powerful tools for predicting the activity of novel compounds and for gaining insight into the physicochemical properties that drive potency.

Several QSAR studies have been conducted on 1,2,4-triazine derivatives. For a series of fused 1,2,4-triazine derivatives targeting CYP1A1, a QSAR model was successfully developed and used to predict the activities of newly synthesized analogs. researchgate.networldscientific.com This model, based on DFT quantum calculations, helped identify two novel compounds with significant inhibitory activity. researchgate.net

For a set of 37 human D-amino acid oxidase (h-DAAO) inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, 3D-QSAR models were constructed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govrsc.orgnih.gov These models demonstrated good predictability and stability. nih.govrsc.org The contour maps generated from the 3D-QSAR study revealed crucial relationships between structural features and inhibitory activity, highlighting regions where steric bulk, electrostatic interactions, and other properties were favorable or unfavorable for activity. nih.govrsc.orgnih.gov This information provides a theoretical basis for the future design and structural optimization of more effective h-DAAO inhibitors. nih.govnih.gov

Applications As Scaffolds and Intermediates in Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

1,2,4-Triazin-5-amine serves as a foundational molecule for the construction of a wide array of complex heterocyclic systems. The triazine ring itself is a key structural motif in many biologically active compounds, and the amine group provides a reactive handle for further annulation and derivatization reactions. rsc.org

Researchers have utilized this compound and its derivatives as starting materials for synthesizing fused heterocyclic systems. For instance, they are precursors in the synthesis of pyrazolo[1,2-d] Current time information in Bangalore, IN.smolecule.comsmolecule.comtriazin-1-ones and 1,2,4-triazino[5,6-b]indoles. bohrium.com The synthesis of these complex structures often involves multi-step reactions, including condensation and cyclization. bohrium.com For example, a novel method for synthesizing 1,2,4-triazolo[1,5-d] Current time information in Bangalore, IN.smolecule.comsmolecule.comtriazine-2-amines involves the solvent-free thermolysis of 1H-tetrazol-5-amine in the presence of 1,2,4-triazine-5-carbonitriles. researchgate.net

The reactivity of the 1,2,4-triazine (B1199460) core, particularly its susceptibility to inverse-electron-demand Diels-Alder reactions, allows for its transformation into other heterocyclic systems. This reactivity is a powerful tool for creating diverse molecular architectures from a single triazine precursor.

Synthesis of Functionalized Organic Molecules

The amine group at the 5-position of the 1,2,4-triazine ring is a key feature that allows for the synthesis of a variety of functionalized organic molecules. This amine can act as a nucleophile, enabling reactions like acylation, alkylation, and condensation with various electrophiles. This versatility makes it a useful tool for creating complex organic molecules with specific, tailored properties.

A green and highly efficient method has been developed for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines through the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines under solvent-free conditions. rsc.org This approach allows for the direct introduction of various amines into the C5-position of the triazine ring. rsc.org The resulting functionalized triazines can then undergo further transformations, such as the aza-Diels-Alder reaction, to produce even more complex structures. rsc.org

Derivatives of this compound have been synthesized with various substituents to explore their biological activities. For example, fluorinated 1,2,4-triazine derivatives have been prepared as potential cyclin-dependent kinase (CDK) inhibitors. scirp.org

Role in Coordination Chemistry as Ligands

The nitrogen atoms within the 1,2,4-triazine ring, along with the exocyclic amine group, make this compound and its derivatives effective ligands in coordination chemistry. These compounds can form stable complexes with a variety of metal ions. The resulting metal complexes often exhibit interesting catalytic and material properties.

Development of Metal Complexes for Catalysis

Metal complexes incorporating 1,2,4-triazine-based ligands have been investigated for their catalytic activity in various organic transformations. The triazine moiety can influence the electronic and steric properties of the metal center, thereby tuning its catalytic performance.

For example, transition metal complexes of a Schiff base derived from 4-amino-3-mercapto-1,2,4-triazin-5-one have been synthesized and characterized. researchgate.net These complexes, with metals such as Cu(II), Ni(II), Co(II), and Pd(II), have shown catalytic activity in the oxidation of alcohols when used with a co-oxidant. researchgate.net The study demonstrated that the catalytic efficiency depended on the nature of the metal ion and the substrate. researchgate.net Research has also been conducted on the use of s-Triazine (TCT) as an organic catalyst to avoid harsh reaction conditions.

Design of Functional Materials (e.g., Luminescent Materials)

The coordination of 1,2,4-triazine ligands to metal ions can lead to the formation of functional materials with specific optical and electronic properties. A notable application is in the development of luminescent materials.

For instance, novel iridium(III) complexes containing 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands have been synthesized. researchgate.net These complexes were found to exhibit red luminescence in both solution and the solid state. researchgate.net The electron-donating effect of the amino group at the C5 position of the triazine ring was found to be favorable for intense luminescence. researchgate.net Theoretical studies suggested that the N(2) atom of the 1,2,4-triazine core is the preferred coordination site for the Ir(III) ion. researchgate.net

Precursors for Agricultural Chemicals (Herbicides, Fungicides, Insecticides)

The 1,2,4-triazine scaffold is a key component in a number of commercially important agricultural chemicals. researchgate.net Derivatives of this compound serve as precursors in the synthesis of various herbicides, fungicides, and insecticides. smolecule.comcymitquimica.comresearchgate.net

Several 1,2,4-triazine derivatives are used as agrochemicals, including well-known herbicides like Metamitron and Metribuzin. researchgate.net Metamitron, or 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one, is a selective herbicide used in sugar beet cultivation. wikipedia.org Metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a broad-spectrum herbicide used to control weeds in various crops like soybeans, potatoes, and tomatoes. ebi.ac.uksmolecule.com It functions by inhibiting photosynthesis in the target weeds. ebi.ac.uk

The synthesis of these agrochemicals often starts from simpler 1,2,4-triazine structures which are then functionalized to achieve the desired biological activity and selectivity. ebi.ac.uk The structural diversity that can be achieved from the 1,2,4-triazine core allows for the development of new agrochemicals with improved efficacy and environmental profiles. chemimpex.com

In Vitro Bioactivity and Mechanistic Investigations

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the 1,2,4-triazine (B1199460) nucleus are recognized for their considerable antimicrobial properties. scirp.org Studies have shown that these compounds can inhibit the growth of a range of pathogenic microbes, including both bacteria and fungi. researchgate.netijpsr.info

Antibacterial Activity: The antibacterial potential of 1,2,4-triazine derivatives has been evaluated against several bacterial species. For instance, certain fused 1,2,4-triazine derivatives have shown notable activity. researchgate.net One study highlighted a tetracyclic triazine analogue, 3-(3-(3-chlorophenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine, which displayed promising antibiotic effects against a wide variety of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis. ijpsr.info Another study on 3-thioxo-1,2,4-triazin-5-one derivatives reported good inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. scirp.org The presence of sulfonamide, mercapto, and amino groups was found to enhance this activity. scirp.org

Antifungal Activity: The antifungal activity of 1,2,4-triazine derivatives is also well-documented. researchgate.net Various synthesized compounds have been tested against phytopathogenic fungi, with some showing a high degree of protection for wheat grains against fungal infection. Research has also demonstrated the efficacy of these derivatives against human fungal pathogens like Candida albicans and Aspergillus niger. scirp.org The introduction of a fluorine atom into the heterocyclic structure has been noted in some cases to enhance antifungal properties.

Interactive Table: Antimicrobial Activity of 1,2,4-Triazine Derivatives

| Compound Class | Target Microorganism | Observed Activity | Reference(s) |

| 3-Thioxo-1,2,4-triazin-5-one derivatives | Staphylococcus aureus, Escherichia Coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Good growth inhibition activity. | scirp.org |

| Tetracyclic triazine analogue | Drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Bacillus anthracis | Promising antibiotic activity at non-cytotoxic concentrations. | ijpsr.info |

| Fused 1,2,4-triazines | Various bacteria and fungi | General antimicrobial activity. | researchgate.net |

| 3-thioxo-1,2,4-triazin-5-one derivative (Compound 8) | Candida albicans, Aspergillus niger | Very good antimicrobial activity, higher than the standard antibiotic used in the study. | scirp.org |

Anticancer and Cytotoxic Properties

The anticancer potential of 1,2,4-triazine derivatives is one of their most extensively studied biological activities. researchgate.netijpsr.infoscirp.org These compounds have been shown to exert cytotoxic effects against a multitude of cancer cell lines through various mechanisms of action. scialert.net

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess cell viability and the cytotoxic potential of chemical compounds. Numerous studies have employed this assay to demonstrate the dose-dependent inhibitory effects of 1,2,4-triazine derivatives on the proliferation of various cancer cells.

For example, a series of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comjst.go.jpnih.govtriazine sulfonamides showed significant cytotoxic activity against prostate (PC-3), pancreatic (BxPC-3), and colorectal (HCT 116) cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.13–0.6 µM). mdpi.com Another study on pyrazolo[4,3-e] mdpi.comjst.go.jpnih.govtriazine derivatives reported stronger cytotoxic activity against breast cancer cells (MCF-7 and MDA-MB-231) than the conventional chemotherapy drug cisplatin. nih.govtandfonline.com Similarly, newly synthesized 1,2,4-triazine-6-one derivatives were effective against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cells. scialert.net Xanthone- and acridone-1,2,4-triazine conjugates also displayed potent antiproliferative action against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines. mdpi.com

Interactive Table: Cytotoxic Activity (IC₅₀) of 1,2,4-Triazine Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference(s) |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comjst.go.jpnih.govtriazine sulfonamides | PC-3 (Prostate) | 0.17–0.36 µM | mdpi.com |

| BxPC-3 (Pancreatic) | 0.13–0.26 µM | mdpi.com | |

| HCT 116 (Colorectal) | 0.39–0.6 µM | mdpi.com | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comjst.go.jpnih.govtriazine derivative (3b) | MCF-7 (Breast) | < 2.3 µM | nih.govtandfonline.com |

| MDA-MB-231 (Breast) | < 2.3 µM | nih.govtandfonline.com | |

| 1,2,4-triazine-6-one derivative (6b) | HCT-116 (Colon) | Potent cytotoxic effect | scialert.net |

| HepG-2 (Liver) | Potent cytotoxic effect | scialert.net | |

| Acridone-1,2,4-triazine conjugate (7e) | A-172 (Glioblastoma) | Good in vitro activity | mdpi.com |

| Triazole-tethered s-triazine (7g) | HCT-116 (Colorectal) | 1.41 nM | tandfonline.com |

| HepG-2 (Liver) | 65.08 nM | tandfonline.com |

A primary mechanism through which 1,2,4-triazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. scialert.net This has been confirmed through multiple experimental approaches, including Annexin V binding assays, which detect the externalization of phosphatidylserine, an early apoptotic marker. mdpi.comtandfonline.com